3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride
CAS No.: 499770-91-1
Cat. No.: VC3837155
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 499770-91-1 |
|---|---|
| Molecular Formula | C10H14ClNO2 |
| Molecular Weight | 215.67 g/mol |
| IUPAC Name | 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO2.ClH/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9;/h1,3-4H,2,5-7,11H2;1H |
| Standard InChI Key | YUPGBIWKJZMULF-UHFFFAOYSA-N |
| SMILES | C1COC2=CC=CC(=C2OC1)CN.Cl |
| Canonical SMILES | C1COC2=CC=CC(=C2OC1)CN.Cl |
Introduction
Chemical Structure and Identification
Structural Characteristics
The compound features a benzodioxepin core—a seven-membered ring fused to a benzene moiety, with two oxygen atoms positioned at the 1,5-positions. The 6-position of the benzodioxepin ring is substituted with a methanamine group, which is protonated as a hydrochloride salt. The planar aromatic system and the conformational flexibility of the dioxepin ring contribute to its potential interactions with biological targets .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride |
| Molecular Formula | |
| Molecular Weight | 215.67 g/mol |
| SMILES | C1COC2=CC=CC(=C2OC1)CN.Cl |
| InChI Key | YUPGBIWKJZMULF-UHFFFAOYSA-N |
| PubChem CID | 2794994 |
| CAS Number | 499770-91-1 |
Synthesis and Preparation
Synthetic Pathways
The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride typically begins with the precursor 3,4-dihydro-2H-1,5-benzodioxepin. A multi-step process involves:
-
Functionalization of the Benzodioxepin Core: Introduction of a methylamine group at the 6-position via nucleophilic substitution or reductive amination.
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Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility .
Optimization Challenges
Key challenges include controlling regioselectivity during functionalization and minimizing side reactions such as ring-opening. Purification often involves column chromatography or recrystallization to achieve high purity (>97%) .
Physicochemical Properties
Physical Characteristics
The compound is an off-white crystalline powder with a melting point of 148°C. It is sparingly soluble in water but dissolves in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol .
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 148°C |
| Appearance | Off-white powder |
| Solubility | DMSO, methanol |
| Stability | Hygroscopic; store at 2–8°C |
Biological Activities and Research Applications
Current Research Use
The compound is primarily utilized as a synthetic intermediate in medicinal chemistry. For example, it serves as a building block for developing protease inhibitors or modulators of serotonin receptors .
| Parameter | Recommendation |
|---|---|
| Hazard Code | Xi |
| Storage Conditions | 2–8°C in a tightly sealed container |
| Disposal | Incinerate following local regulations |
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